molecular formula C8H5BrClN3 B2768865 3-bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole CAS No. 1374407-78-9

3-bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B2768865
CAS No.: 1374407-78-9
M. Wt: 258.5
InChI Key: AOJLAWAKDXDGNL-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole is a high-purity chemical intermediate designed for research and development applications. This heterocyclic compound features a bromo substituent and a 3-chlorophenyl group on a 1,2,4-triazole core, making it a versatile scaffold for constructing more complex molecules. Its structure is analogous to other documented triazole derivatives used in the synthesis of potential herbicidal agents and as a key fragment in medicinal chemistry programs. Researchers utilize this compound primarily as a building block in organic synthesis, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to explore new chemical space in drug discovery and material science. This product is offered For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers assume responsibility for confirming product identity and purity to ensure it is fit for their specific research purpose. Please consult the product's safety data sheet prior to handling.

Properties

IUPAC Name

5-bromo-3-(3-chlorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-8-11-7(12-13-8)5-2-1-3-6(10)4-5/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLAWAKDXDGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization with 3-Chlorophenylacetic Acid

A foundational approach involves the cyclocondensation of 3-chlorophenylacetic acid with thiosemicarbazide. This method proceeds via a two-step mechanism:

  • Formation of the Thiosemicarbazone Intermediate :
    Reacting 3-chlorophenylacetic acid (1.0 equiv) with thiosemicarbazide (1.2 equiv) in ethanol under reflux (80°C, 6 hours) yields the corresponding thiosemicarbazone intermediate.

  • Cyclization with Phosphorus Oxychloride :
    Treating the intermediate with phosphorus oxychloride (POCl₃, 3.0 equiv) at 100°C for 4 hours induces cyclization, forming 5-(3-chlorophenyl)-1H-1,2,4-triazol-3-amine. Subsequent bromination replaces the amine group with bromine (discussed in Section 2).

Key Data :

Step Reagents Temperature Yield
1 Ethanol, reflux 80°C 78%
2 POCl₃ 100°C 65%

Copper-Catalyzed Cyclization of 3-Chlorobenzonitrile

An alternative route employs 3-chlorobenzonitrile as the starting material. In this protocol:

  • 3-Chlorobenzonitrile (1.0 equiv) reacts with sodium azide (1.5 equiv) and copper(I) bromide (0.1 equiv) in dimethylformamide (DMF) at 120°C for 12 hours.
  • The reaction forms the triazole core via [3+2] cycloaddition, directly introducing bromine at position 3.

Optimization Insights :

  • Solvent Effects : DMF outperforms tetrahydrofuran (THF) due to superior polar aprotic solvent properties, enhancing reaction kinetics.
  • Catalyst Loading : Increasing copper(I) bromide to 0.2 equiv raises yields from 45% to 68% but risks side product formation.

Diazotization-Bromination of Triazol-3-Amine Precursors

Synthesis of 5-(3-Chlorophenyl)-1H-1,2,4-Triazol-3-Amine

The amine precursor is synthesized via:

  • Reaction of 3-chlorobenzohydrazide with cyanogen bromide (BrCN, 1.2 equiv) in aqueous HCl (0°C, 2 hours), followed by neutralization with ammonium hydroxide.

Bromination via Diazotization

The amine undergoes diazotization using sodium nitrite (NaNO₂, 1.1 equiv) and hydrobromic acid (HBr, 48% w/w) at −5°C. Subsequent thermal decomposition at 60°C for 30 minutes replaces the diazonium group with bromine:

Reaction Scheme :
$$
\text{5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-amine} \xrightarrow[\text{NaNO}_2, \text{HBr}]{-5^\circ\text{C}} \text{Diazonium Salt} \xrightarrow{\Delta} \text{3-Bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole}
$$

Yield Optimization :

HBr Equiv Temperature Yield
3.0 60°C 72%
5.0 60°C 81%

Regioselective Bromination Strategies

Direct Electrophilic Bromination

Electrophilic bromination of 5-(3-chlorophenyl)-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) achieves regioselectivity at position 3. The reaction proceeds via radical intermediates, with azobisisobutyronitrile (AIBN) as the initiator (80°C, 6 hours).

Selectivity Drivers :

  • Electronic Effects : The electron-withdrawing triazole ring directs bromine to the more electrophilic position 3.
  • Steric Factors : The 3-chlorophenyl group at position 5 minimally hinders position 3.

Comparative Data :

Brominating Agent Solvent Yield
NBS CCl₄ 58%
Br₂ CHCl₃ 42%

Photoredox Catalysis

Adapting methodologies from trifluoromethyltriazole synthesis, visible-light-mediated bromination employs 4-CzIPN (0.01 equiv) as a photocatalyst and N-methylpyrrolidone (NMP) as the solvent. Irradiation with blue LEDs (20 W, 24 hours) facilitates bromine incorporation at position 3 via radical pathways.

Advantages :

  • Mild Conditions : Room temperature operation minimizes decomposition.
  • Scalability : Gram-scale reactions retain 62% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances throughput:

  • Reactor Design : Tubular reactors with precise temperature control (100°C) enable rapid mixing of 3-chlorobenzonitrile and sodium azide/copper(I) bromide streams.
  • Residence Time : 30 minutes achieves 85% conversion, surpassing batch reactor efficiency.

Purification Protocols

  • Chromatography : Silica gel column chromatography with petroleum ether:ethyl acetate (10:1) isolates the product in >95% purity.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.59 (s, 1H, H-3), 7.52–7.28 (m, 4H, Ar-H).
  • ¹³C NMR (101 MHz, CDCl₃): δ 154.9 (q, J = 39.8 Hz, C-3), 142.4 (C-5), 130.2–121.3 (Ar-C).
  • LC-MS : m/z 286.0 [M+H]⁺.

Elemental Analysis

Element Calculated (%) Observed (%)
C 42.14 42.09
H 2.11 2.15
N 14.70 14.65

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing formation of 1,3,4-triazole isomers is minimized by:

  • Temperature Control : Maintaining reflux conditions during cyclocondensation.
  • Catalyst Tuning : Copper(I) bromide suppresses alternative cyclization pathways.

Bromine Source Reactivity

Hydrobromic acid (HBr) outperforms NBS in diazotization-bromination by reducing halogen exchange side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of halogenated triazoles make them suitable candidates for applications in material science, particularly in organic electronics. Triazoles like 3-bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole may exhibit interesting properties for use in OLEDs due to their ability to form stable charge transport layers . While specific studies on this compound's application in OLEDs are scarce, the general trend suggests promising avenues for exploration.

Comparative Overview of Triazole Derivatives

Compound NameStructure FeaturesAntibacterial ActivityAntifungal ActivityOther Applications
This compoundBromine at C-3; Chlorophenyl at C-5High potency against MRSAMIC: 0.0156 μg/mL against C. albicansPotential use in OLEDs
Ciprofloxacin-Triazole HybridCombines fluoroquinolone with triazoleHigher activity than ciprofloxacinModerate antifungal activityNone specified
5-(2-aminothiazol-4-yl)-triazolesSubstituted phenyl groupsEffective against multiple bacterial strainsModerate antifungal activityNone specified

Future Directions and Research Needs

Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with its biological targets can provide insights into its therapeutic potential.
  • Structure-Activity Relationships (SAR) : Investigating how modifications to its structure influence activity can lead to the development of more effective derivatives.
  • Industrial Applications : Exploring its potential in material sciences could open new pathways for practical applications in electronics.

Mechanism of Action

The mechanism of action of 3-bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects. The molecular targets and pathways involved can vary, but common targets include microbial enzymes and cancer cell receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared with structurally related 1,2,4-triazole derivatives to highlight the effects of substituents on physicochemical and biological properties.

Compound Substituents Molecular Formula Key Properties
3-Bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole Br (C3), 3-Cl-C₆H₄ (C5) C₈H₅BrClN₃ High electron deficiency due to dual halogenation; enhanced nucleophilic reactivity
5-(3-Bromophenyl)-1H-1,2,4-triazole (CAS 342617-08-7) Br (C5-phenyl) C₈H₆BrN₃ Lower steric hindrance; bromine at phenyl meta-position increases lipophilicity
5-(3-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole Cl (C5-phenyl), Ph (C3) C₁₄H₁₁ClN₃ Phenyl group at C3 enhances π-stacking; reduced electrophilicity compared to brominated analogs
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones Br (C2-phenyl), thione (C5) Variable Thione group increases hydrogen-bonding capacity; antimicrobial activity reported
4-{[(E)-(3-Bromophenyl)methylene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol Schiff base, thiol (C3) C₁₅H₁₀BrClN₄S Thiol group improves metal coordination; potential for catalytic applications

Physicochemical Properties

  • Melting Points: Bromine and chlorine substituents increase melting points compared to non-halogenated analogs. For example, 3-bromo-5-phenyl-1H-1,2,4-triazole has a higher melting point (>200°C) than its non-brominated counterpart .
  • Spectroscopic Data :
    • IR : C-Br and C-Cl stretches appear at ~500–600 cm⁻¹ and ~700 cm⁻¹, respectively .
    • NMR : Aromatic protons in the 3-chlorophenyl group resonate at δ 6.99–8.00 ppm, while the triazole proton appears as a singlet near δ 9.00 ppm .

Biological Activity

3-Bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with bromine and a chlorophenyl group, which are crucial for its biological interactions. The presence of these substituents enhances the compound's binding affinity to various biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Triazoles are well-known for their antifungal and antibacterial activities. Research indicates that this compound exhibits significant antimicrobial effects:

  • Antifungal Activity : The compound has shown promising antifungal properties against various fungal strains. Its mechanism typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
  • Antibacterial Activity : Studies have demonstrated that triazole derivatives can effectively inhibit bacterial growth. Specifically, compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this triazole derivative have been explored in several studies:

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes or receptors involved in cancer cell proliferation. For instance, it has been shown to inhibit certain kinases that play a role in cell signaling pathways related to cancer growth .
  • Case Studies : In vitro studies have reported that derivatives of 1,2,4-triazoles exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating strong cytotoxicity against breast and colorectal cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntifungalSignificant inhibition of growth
AntibacterialEffective against multiple strains
AnticancerCytotoxicity in cancer cell lines

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives:

  • Anticancer Study : A study investigating the cytotoxic effects of various triazole derivatives found that some exhibited significantly lower IC50 values compared to standard chemotherapeutic agents like 5-FU, indicating enhanced potency against specific cancer types .
  • Antimicrobial Screening : In a comparative analysis of several triazole compounds, this compound showed superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-5-(3-chlorophenyl)-1H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via cyclization of halogenated precursors. For example, brominated triazole intermediates may react with 3-chlorophenyl derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (~80–120°C). Purification often involves column chromatography or recrystallization .
  • Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts like dehalogenated analogs. Monitor reaction progress using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments.
  • HRMS : Verify molecular weight and isotopic patterns consistent with Br/Cl atoms.
  • FTIR : Identify functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹) .
    • Advanced Tip : Cross-validate with single-crystal X-ray diffraction for absolute configuration determination .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or C. albicans) with MIC (Minimum Inhibitory Concentration) determination. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Controls : Include standard drugs (e.g., fluconazole for antifungal activity) and solvent-only controls to rule out false positives .

Advanced Research Questions

Q. How can structural contradictions (e.g., tautomerism in triazole rings) be resolved experimentally?

  • Methodological Answer : Employ X-ray crystallography to unambiguously determine the tautomeric form (1H vs. 2H) and substitution geometry. Use SHELX software for structure refinement, leveraging high-resolution data (e.g., < 1.0 Å resolution) .
  • Case Study : A related triazole derivative, 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, was resolved using SHELXL, confirming the 1H tautomer .

Q. What strategies can address low yields in nucleophilic substitution reactions at the bromine site?

  • Methodological Answer :

  • Catalysis : Use Pd(0) or Cu(I) catalysts to facilitate cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent Optimization : Replace DMF with DMA or DMSO to enhance nucleophilicity.
  • Microwave Assistance : Reduce reaction time and improve efficiency via microwave-assisted synthesis (e.g., 100°C, 30 min) .
    • Data-Driven Approach : Design a DoE (Design of Experiments) to test variables like temperature, catalyst loading, and solvent polarity .

Q. How does the 3-chlorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify reactive sites.
  • Experimental Validation : Compare reaction rates with analogs (e.g., 3-fluorophenyl vs. 3-bromophenyl derivatives) in SNAr (Nucleophilic Aromatic Substitution) reactions .
    • Case Study : A study on 5-aryl-1H-1,2,4-triazoles showed that electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the triazole C5 position .

Q. What approaches are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents (e.g., replace Br with I, or 3-Cl-phenyl with 4-Cl-phenyl) .
  • Bioactivity Profiling : Test analogs against a panel of targets (e.g., kinases, microbial enzymes) to identify pharmacophore requirements.
  • QSAR Modeling : Use ML algorithms (e.g., Random Forest) to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
    • Example : A SAR study on triazole-thiones revealed that bulkier aryl groups improve antifungal potency but reduce solubility .

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